5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains a thiazole ring and a dithiolethione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with carbon disulfide and a suitable base, followed by cyclization to form the dithiolethione ring . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in oxidative stress and inflammation, leading to its antioxidant and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a thiazole ring and a dithiolethione moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Properties
CAS No. |
918503-82-9 |
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Molecular Formula |
C8H7NS4 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H7NS4/c1-4-8(11-5(2)9-4)6-3-7(10)13-12-6/h3H,1-2H3 |
InChI Key |
HNECUKBSMJHHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=S)SS2 |
Origin of Product |
United States |
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